molecular formula C6HBrN4O4S B14380076 4-Bromo-5,7-dinitro-2,1,3-benzothiadiazole CAS No. 89365-28-6

4-Bromo-5,7-dinitro-2,1,3-benzothiadiazole

Cat. No.: B14380076
CAS No.: 89365-28-6
M. Wt: 305.07 g/mol
InChI Key: TZMFBCKTOMCDFJ-UHFFFAOYSA-N
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Description

4-Bromo-5,7-dinitro-2,1,3-benzothiadiazole is a chemical compound belonging to the benzothiadiazole family This compound is characterized by the presence of bromine and nitro groups attached to the benzothiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5,7-dinitro-2,1,3-benzothiadiazole typically involves the bromination and nitration of 2,1,3-benzothiadiazole. The process begins with the bromination of 2,1,3-benzothiadiazole using bromine or a brominating agent under controlled conditions. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups at the desired positions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5,7-dinitro-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation under specific conditions to form different oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution: Formation of substituted benzothiadiazoles.

    Reduction: Formation of 4-bromo-5,7-diamino-2,1,3-benzothiadiazole.

    Oxidation: Formation of various oxidized benzothiadiazole derivatives.

Scientific Research Applications

4-Bromo-5,7-dinitro-2,1,3-benzothiadiazole has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 4-Bromo-5,7-dinitro-2,1,3-benzothiadiazole is primarily based on its ability to interact with specific molecular targets. The nitro groups can participate in redox reactions, while the bromine atom can facilitate binding to various biological macromolecules. These interactions can modulate biochemical pathways, leading to the compound’s observed effects in biological systems .

Comparison with Similar Compounds

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Properties

CAS No.

89365-28-6

Molecular Formula

C6HBrN4O4S

Molecular Weight

305.07 g/mol

IUPAC Name

4-bromo-5,7-dinitro-2,1,3-benzothiadiazole

InChI

InChI=1S/C6HBrN4O4S/c7-4-2(10(12)13)1-3(11(14)15)5-6(4)9-16-8-5/h1H

InChI Key

TZMFBCKTOMCDFJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NSN=C2C(=C1[N+](=O)[O-])Br)[N+](=O)[O-]

Origin of Product

United States

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